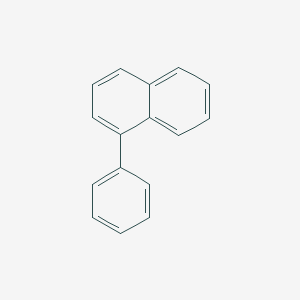

1-Phenylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDMICQAKLQHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060539 | |

| Record name | 1-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Phenylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-02-7 | |

| Record name | 1-Phenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PHENYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NXC4G45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-phenylnaphthalene through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in pharmaceutical and materials science for the construction of biaryl systems. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of reaction conditions, and visual representations of the catalytic cycle and experimental workflow.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[2]

The synthesis of this compound is typically achieved by coupling a 1-halonaphthalene, such as 1-bromonaphthalene (B1665260), with phenylboronic acid.[3][4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[4]

Comparative Analysis of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the specific reaction parameters. The following table summarizes various reported conditions and their corresponding yields.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | Reflux | ~90 | [4] |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80 | 85-95 | [4] |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | >95 | [4] |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | High | [4] |

| Pd(OAc)₂ | None | Dodecyltrimethylammonium hydroxide | Water | Not Specified | High | [4] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 1-bromonaphthalene and phenylboronic acid.[4]

Materials:

-

1-Bromonaphthalene (1.0 mmol, 207 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Water (1 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[4]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

-

Solvent Addition: Add toluene and water to the flask. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[4]

-

Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.[4]

-

Final Product: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.[4]

Visualizing the Process: Diagrams

To further elucidate the core concepts of this synthesis, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the general experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

Troubleshooting and Optimization

Several common issues can arise during the Suzuki-Miyaura coupling. Low yields can often be attributed to impure reagents, particularly the boronic acid, which is susceptible to protodeborylation.[4] Homocoupling of the boronic acid to form biphenyl (B1667301) is another potential side reaction, which can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen.[4] Dehalogenation of the naphthalene (B1677914) starting material can also occur and is influenced by the choice of base and solvent.[4] For challenging substrates, screening different ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can significantly improve reaction efficiency.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, and by following a detailed experimental protocol, researchers can achieve high yields of the desired product. The information and diagrams provided in this guide serve as a comprehensive resource for the successful implementation of this important transformation in a laboratory setting.

References

An In-depth Technical Guide to the Grignard Reaction for 1-Phenylnaphthalene Preparation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Phenylnaphthalene is a crucial biaryl scaffold found in various physiologically active compounds and advanced materials. Its synthesis is a subject of significant interest in organic and medicinal chemistry. While modern cross-coupling reactions like the Suzuki-Miyaura coupling offer high efficiency, the Grignard reaction remains a foundational and versatile method for carbon-carbon bond formation. This technical guide provides a detailed overview of two primary Grignard-based synthetic routes for the preparation of this compound. It includes comprehensive experimental protocols, tabulated quantitative data for comparative analysis, and workflow diagrams to elucidate the synthetic pathways. The two principal methods discussed are:

-

A two-step synthesis involving the reaction of phenylmagnesium bromide with α-tetralone, followed by dehydrogenative aromatization.

-

A single-step, nickel-catalyzed Kumada-Tamao-Corriu cross-coupling of 1-bromonaphthalene (B1665260) with phenylmagnesium bromide.

This document serves as a practical resource for laboratory-scale synthesis and process development.

Overview of Synthetic Strategies via Grignard Reaction

The Grignard reaction offers robust pathways to this compound. The choice of strategy often depends on the availability of starting materials, scalability, and tolerance to functional groups. The two routes detailed herein represent classic and modern catalytic approaches.

-

Route A: Phenylmagnesium Bromide with α-Tetralone This classic, two-step approach first involves the nucleophilic addition of a phenyl Grignard reagent to the ketone of α-tetralone, forming a tertiary alcohol. This intermediate is dehydrated in situ to yield 1-phenyl-3,4-dihydronaphthalene (1-phenyldialin). The final step involves a high-temperature dehydrogenation, typically using powdered sulfur, to aromatize the ring and yield the final this compound product. This method is well-documented and provides high yields in the aromatization step.[1][2]

-

Route B: Nickel-Catalyzed Kumada Cross-Coupling This method represents a more direct, single-step catalytic approach. It involves the cross-coupling of an aryl Grignard reagent (phenylmagnesium bromide) with an aryl halide (1-bromonaphthalene).[3] The reaction is mediated by a nickel-phosphine catalyst, with [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride ([NiCl₂(dppp)]) being a common choice.[3] This Kumada-Tamao-Corriu coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond directly.[3]

Workflow of Synthetic Routes

Caption: Workflow for this compound synthesis via two Grignard-based routes.

Detailed Experimental Protocols

Strict anhydrous conditions are critical for the success of any Grignard reaction. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol for Route A: Via α-Tetralone Intermediate

This protocol is adapted from a well-established Organic Syntheses procedure.[1][2]

Step 1: Synthesis of 1-Phenyldialin

-

Grignard Reagent Preparation: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (11 g, 0.45 gram atom). Add 175 mL of anhydrous ether. Prepare a solution of bromobenzene (75 g, 0.48 mol) in ether and add a small portion to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

Reaction with α-Tetralone: Once all the magnesium has reacted, add a solution of α-tetralone (58.4 g, 0.4 mol) in 60 mL of ether from the dropping funnel at a rate that maintains vigorous reflux (approx. 30 minutes).

-

Reflux and Workup: Heat the mixture under reflux for an additional 30 minutes. After cooling, decompose the magnesium complex by pouring the mixture onto a mixture of ice (approx. 250 g) and concentrated hydrochloric acid (40 mL).

-

Purification: Separate the ether layer. Perform steam distillation on this layer to remove impurities (approx. 6 hours). Separate the residual heavy oil, dissolve it in 80 mL of ether, and dry with calcium chloride (10 g). Filter, and remove the ether by distillation. Add 20 mL of acetic anhydride (B1165640) and heat on a steam bath for 20-25 minutes to dehydrate the tertiary alcohol.

-

Isolation: Distill the mixture under reduced pressure. Collect the fraction boiling at 135–140 °C / 2 mm Hg. The yield of 1-phenyldialin is 35–40 g.

Step 2: Dehydrogenation to this compound

-

Reaction Setup: In a 200-mL Claisen flask, mix the 1-phenyldialin (35 g, 0.17 mol) with powdered sulfur (6 g, 0.18 mol).

-

Heating: Heat the mixture in a metal bath at 250–270 °C for 30 minutes, or until the evolution of hydrogen sulfide (B99878) gas ceases.

-

Isolation: Distill the resulting heavy oil directly from the reaction flask under reduced pressure. The product, this compound, distills at 134–135 °C / 2 mm Hg. The yield is 32–33 g.

Protocol for Route B: Nickel-Catalyzed Kumada Cross-Coupling

This protocol is based on a described method for the Kumada-Tamao-Corriu coupling.[3]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride ([NiCl₂(dppp)]) (0.01 equiv). Add a solution of 1-bromonaphthalene (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

-

Grignard Reagent Addition: Cool the reaction mixture in an ice bath (0 °C). Add a solution of phenylmagnesium bromide (1.2 equiv in THF) dropwise using an addition funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid. Extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the described synthetic routes, allowing for easy comparison.

Table 1: Quantitative Data for Route A (via α-Tetralone) [1][2]

| Parameter | Step 1: 1-Phenyldialin Synthesis | Step 2: Dehydrogenation |

|---|---|---|

| Primary Reactants | Phenylmagnesium Bromide, α-Tetralone | 1-Phenyldialin, Sulfur |

| Molar Ratio | 1.2 : 1.0 (Grignard:Ketone) | 1.0 : 1.06 (Dialin:Sulfur) |

| Solvent | Diethyl Ether | None (Neat Reaction) |

| Temperature | Reflux (~35 °C) | 250–270 °C |

| Reaction Time | ~1.5 hours | 30 minutes |

| Product B.P. | 135–140 °C / 2 mm Hg | 134–135 °C / 2 mm Hg |

| Isolated Yield | 42–48% | 91–94% |

| Overall Yield | - | 38–45% |

Table 2: Quantitative Data for Route B (Kumada Cross-Coupling) [3]

| Parameter | Value |

|---|---|

| Primary Reactants | 1-Bromonaphthalene, Phenylmagnesium Bromide |

| Molar Ratio | 1.0 : 1.2 (Aryl Halide:Grignard) |

| Catalyst | [NiCl₂(dppp)] |

| Catalyst Loading | 1 mol% |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4–6 hours |

| Isolated Yield | Typically high, but not explicitly reported in the cited source. |

Core Reaction Mechanism

The fundamental principle of the Grignard reaction involves the formation of a highly nucleophilic organomagnesium species. In the Kumada coupling, this nucleophile engages in a catalytic cycle with a transition metal to achieve cross-coupling.

Caption: Catalytic cycle for the Ni-catalyzed Kumada cross-coupling reaction.

Conclusion

The synthesis of this compound can be effectively achieved using Grignard-based methodologies. The classic two-step route involving α-tetralone is robust, high-yielding (particularly in the final aromatization step), and relies on readily available, inexpensive reagents like sulfur. Its primary drawback is the multi-step nature and the harsh conditions required for dehydrogenation. In contrast, the nickel-catalyzed Kumada cross-coupling offers a more elegant and direct single-step synthesis under milder conditions. While this method requires a transition metal catalyst and strict inert atmosphere techniques, it represents a more modern and potentially more versatile approach for constructing biaryl linkages. The selection between these routes will ultimately be guided by the specific requirements of the research or development program, including scale, cost, available equipment, and desired purity profile.

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation Route for 1-Phenylnaphthalene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 1-phenylnaphthalene, a significant molecular scaffold in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of naphthalene (B1677914) with benzoyl chloride to yield 1-benzoyl naphthalene, followed by the reduction of the ketone to the desired this compound. This document outlines the underlying chemical principles, detailed experimental protocols, and quantitative data to support research and development activities.

Synthetic Strategy Overview

The synthesis of this compound via this route is predicated on two cornerstone reactions in organic chemistry: Friedel-Crafts acylation and carbonyl group reduction.

-

Step 1: Friedel-Crafts Acylation. This electrophilic aromatic substitution reaction introduces an acyl group onto the naphthalene ring. The regioselectivity of this reaction is highly dependent on the reaction conditions. To achieve the target this compound, the acylation must be directed to the C-1 (alpha) position of the naphthalene ring. This is typically achieved under kinetic control.

-

Step 2: Carbonyl Reduction. The ketone functional group of the intermediate, 1-benzoyl naphthalene, is subsequently reduced to a methylene (B1212753) group. Two primary methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the substrate's sensitivity to acid or base.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Friedel-Crafts Acylation of Naphthalene with Benzoyl Chloride (Kinetic Control)

| Parameter | Value/Condition | Notes |

| Reactants | ||

| Naphthalene | 1.0 eq. | |

| Benzoyl Chloride | 1.0 eq. | |

| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 eq. | Anhydrous conditions are critical. A stoichiometric amount is required as the catalyst complexes with the product.[1] |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Carbon Disulfide (CS₂) | Non-polar solvents favor the formation of the kinetic 1-isomer.[1] |

| Temperature | 0 °C | Lower temperatures enhance the selectivity for the alpha-product.[1] |

| Reaction Time | 1 - 2 hours | Monitor by TLC for completion. |

| Typical Yield | 70-85% | Yields can vary based on the purity of reagents and adherence to anhydrous conditions. |

Table 2: Reduction of 1-Benzoyl Naphthalene to this compound

| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Notes |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | Toluene (B28343) (co-solvent) | Reflux | 4 - 6 hours | 60-80% | Effective for aryl-alkyl ketones; not suitable for acid-sensitive substrates.[2][3] |

| Wolff-Kishner Reduction (Huang-Minlon Modification) | Hydrazine (B178648) Hydrate (B1144303) (NH₂NH₂·H₂O), Potassium Hydroxide (B78521) (KOH) | Diethylene Glycol | 190-200 °C | 3 - 5 hours | 70-95% | Suitable for base-stable compounds; avoids strong acid.[4][5] |

Experimental Protocols

Step 1: Synthesis of 1-Benzoyl Naphthalene (Kinetic Control)

This protocol is designed to favor the formation of the 1-isomer through kinetically controlled Friedel-Crafts acylation.

Materials and Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet/outlet with a gas bubbler

-

Ice bath

-

Naphthalene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Preparation: Ensure all glassware is thoroughly oven-dried. Assemble the three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.

-

Reagents: Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.

-

Addition of Naphthalene: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 1-benzoyl naphthalene can be purified by column chromatography or recrystallization.

Step 2, Option A: Clemmensen Reduction of 1-Benzoyl Naphthalene

This protocol is suitable for substrates that are stable in strong acidic conditions.

Materials and Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

1-Benzoyl naphthalene

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Standard glassware for workup and purification

Procedure:

-

Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

-

Reaction Setup: In a round-bottom flask, place the zinc amalgam, concentrated hydrochloric acid, and toluene.

-

Addition of Ketone: Add 1-benzoyl naphthalene to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.

-

Neutralization and Extraction: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography.

Step 2, Option B: Wolff-Kishner Reduction (Huang-Minlon Modification) of 1-Benzoyl Naphthalene

This protocol is ideal for substrates that are sensitive to acid.

Materials and Equipment:

-

Round-bottom flask with a distillation head and condenser

-

Heating mantle

-

High-temperature thermometer

-

1-Benzoyl naphthalene

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH) pellets

-

Diethylene glycol

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzoyl naphthalene and potassium hydroxide (3.0 eq.) in diethylene glycol.

-

Addition of Hydrazine: Add hydrazine hydrate (2.0 eq.) to the mixture.

-

Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1 hour to form the hydrazone.

-

Removal of Water: Increase the temperature and distill off water and excess hydrazine until the internal temperature reaches 190-200 °C.[4]

-

Reduction: Maintain the reaction mixture at this temperature for 3-5 hours, during which nitrogen gas will evolve.

-

Workup: Cool the reaction mixture and add water. Extract the product with diethyl ether or toluene.

-

Extraction and Washing: Wash the combined organic extracts with dilute HCl, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and remove the solvent under reduced pressure. Purify the crude this compound by distillation or column chromatography.

Mandatory Visualizations

Reaction Pathway

Caption: Overall synthetic pathway to this compound.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Experimental workflow for Friedel-Crafts acylation.

Logical Relationship: Kinetic vs. Thermodynamic Control

Caption: Regioselectivity in naphthalene acylation.

References

Purification of 1-Phenylnaphthalene by Recrystallization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 1-phenylnaphthalene by recrystallization. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the fundamental principles of recrystallization, methodologies for selecting an appropriate solvent system, and detailed experimental protocols for both determining solvent suitability and performing the purification.

Introduction to Recrystallization of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) that typically exists as a colorless to pale yellow solid at room temperature.[1] It is generally soluble in organic solvents such as ethanol (B145695) and ether, a property that is fundamental to its purification by recrystallization.[1] This technique is a cornerstone for purifying solid organic compounds and relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures. The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor.[2]

Potential Impurities in Crude this compound

A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This synthetic route can introduce several types of impurities that must be removed to obtain a high-purity final product. Understanding these potential impurities is crucial for designing an effective purification strategy.

Table 1: Potential Impurities from Suzuki-Miyaura Synthesis of this compound

| Impurity Class | Specific Examples | Rationale for Presence |

| Unreacted Starting Materials | 1-Bromonaphthalene, Phenylboronic acid | Incomplete reaction conversion. |

| Homocoupling Byproducts | Biphenyl, 1,1'-Binaphthyl | Self-coupling of the starting materials. |

| Catalyst Residues | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Remnants from the palladium catalyst used in the coupling reaction. |

| Reaction Byproducts | Boronic acid derivatives | Decomposition or side reactions of phenylboronic acid. |

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for this compound should exhibit the following characteristics:

-

High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

-

Low solubility at low temperatures: The compound should have minimal solubility at or below room temperature to ensure a high recovery yield.

-

Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

-

Chemical inertness: The solvent should not react with this compound.

-

Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature gradient for crystallization but not so high that it is difficult to remove from the purified crystals.

-

Volatility: The solvent should be easily removable from the crystals after isolation.

Based on the polycyclic aromatic nature of this compound, suitable candidate solvents for investigation include alcohols (methanol, ethanol), aromatic hydrocarbons (toluene), and aliphatic hydrocarbons (hexane).[4] Often, a mixed-solvent system (a "good" solvent in which this compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can provide a more optimal purification.[1]

Experimental Protocols

Protocol for Determining Solvent Suitability

Given the absence of comprehensive published solubility data for this compound, an initial experimental determination of suitable solvents is necessary.

Objective: To identify a single or mixed solvent system that provides good crystal recovery and purity.

Materials:

-

Crude this compound

-

A selection of test solvents (e.g., methanol, ethanol, toluene, hexane, water)

-

Test tubes

-

Heating apparatus (e.g., hot plate, sand bath)

-

Vortex mixer

Procedure:

-

Place approximately 50 mg of crude this compound into several separate test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the mixtures at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the mixtures to the boiling point of the solvent.

-

Observe the solubility at the boiling point. A good solvent will completely dissolve the this compound. If the compound does not dissolve, the solvent is unsuitable. If it dissolves completely, it is a potential candidate.

-

Allow the hot, clear solutions to cool slowly to room temperature, and then cool further in an ice-water bath.

-

Observe the formation of crystals. The solvent that yields a large quantity of crystals upon cooling is a strong candidate for single-solvent recrystallization.

-

If no single solvent is ideal, a mixed-solvent system can be investigated. Dissolve the crude product in a minimal amount of a hot "good" solvent (one in which it is very soluble) and add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool to induce crystallization.[5]

Table 2: Example of Expected Observations for Solvent Suitability Test

| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Assessment |

| Water | Insoluble | Insoluble | None | Unsuitable |

| Hexane | Sparingly Soluble | Soluble | Good | Potential single solvent or "poor" solvent in a mixed system |

| Methanol | Sparingly Soluble | Soluble | Good | Potential single solvent |

| Ethanol | Soluble | Very Soluble | Poor | Potential "good" solvent in a mixed system |

| Toluene | Soluble | Very Soluble | Poor | Potential "good" solvent in a mixed system |

Single-Solvent Recrystallization Protocol

This protocol is a general guideline and should be optimized based on the results of the solvent suitability tests.

Materials:

-

Crude this compound

-

Optimal recrystallization solvent (determined in Protocol 4.1)

-

Erlenmeyer flasks

-

Heating and stirring apparatus (hot plate with magnetic stirrer)

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.[2]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

Two-Solvent Recrystallization Protocol

Materials:

-

Crude this compound

-

"Good" solvent and "poor" solvent pair (determined in Protocol 4.1)

-

Erlenmeyer flasks

-

Heating and stirring apparatus

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[5]

-

Induce Saturation: While the solution is hot, add the "poor" solvent dropwise with swirling until a faint cloudiness persists. If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.[5]

-

Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization Protocol (4.2).

Visualizing the Recrystallization Workflow

The following diagrams illustrate the logical steps involved in selecting a solvent and performing the recrystallization.

Caption: Workflow for selecting a suitable recrystallization solvent.

Caption: Experimental workflow for the recrystallization of this compound.

Conclusion

References

Spectroscopic Data of 1-Phenylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylnaphthalene, a key aromatic hydrocarbon. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits a complex pattern of signals in the aromatic region, corresponding to the protons of the phenyl and naphthyl rings.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 7.88 – 7.80 | m | - | 2H | Naphthyl Protons |

| 7.77 | d | 8.1 | 1H | Naphthyl Proton |

| 7.54 – 7.41 | m | - | 3H | Phenyl Protons |

| 7.45 | m | - | 1H | Naphthyl Proton |

| 7.44 | m | - | 1H | Naphthyl Proton |

| 7.41 | m | - | 2H | Phenyl Protons |

| 7.37 - 7.35 | m | - | 2H | Naphthyl Protons |

Note: The assignments are based on typical chemical shifts for aromatic protons and may require 2D NMR techniques for unambiguous confirmation.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Chemical Shift (δ) [ppm] | Assignment |

| 145.83 | Quaternary Carbon |

| 144.11 | Quaternary Carbon |

| 134.54 | Quaternary Carbon |

| 130.31 | CH |

| 129.27 | CH |

| 128.75 | CH |

| 127.53 | CH |

| 127.00 | CH |

| 126.35 | CH |

| 126.14 | CH |

| 125.34 | CH |

| 124.55 | CH |

| 124.40 | CH |

Note: Assignments distinguish between protonated (CH) and non-protonated (quaternary) carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its aromatic structure. The spectrum is typically recorded as a liquid film.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1585 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1250-1000 | Weak-Medium | C-H In-plane Bending |

| 800-690 | Strong | C-H Out-of-plane Bending |

Note: The specific positions and intensities of the peaks can provide further details about the substitution pattern of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound, typically in a non-polar solvent like ethanol (B145695), shows characteristic absorption bands arising from π-π* electronic transitions within the conjugated aromatic system.[2]

| λ_max (nm) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent |

| ~220 | Not available | Ethanol |

| ~283 | Not available | Not specified |

Note: The extension of conjugation due to the phenyl substituent on the naphthalene (B1677914) ring results in a bathochromic (red) shift compared to unsubstituted naphthalene.[3]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4][5]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[5]

-

Ensure the sample height in the tube is adequate for the spectrometer being used.

Instrumentation and Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.[1]

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Sample Preparation (Liquid Film Method):

-

Place a drop of liquid this compound (if in liquid form) or a solution in a volatile, non-interfering solvent onto a clean, dry salt plate (e.g., NaCl or KBr).[6][7]

-

If a solution is used, allow the solvent to evaporate to leave a thin film of the compound.

-

Carefully place a second salt plate on top of the first to create a thin, uniform film.[7]

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.

-

Fill a quartz cuvette with the solvent to be used as a blank.

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Place the blank cuvette in the reference beam path.

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample path with the cuvette containing the this compound solution.

-

Scan the appropriate wavelength range (typically 200-400 nm for aromatic compounds) to obtain the absorption spectrum.[2]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

A Theoretical Exploration of 1-Phenylnaphthalene's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 1-phenylnaphthalene, a significant aromatic hydrocarbon. Understanding the electronic properties of such molecules is paramount in fields ranging from materials science to drug design, where molecular interactions and reactivity are key. This document synthesizes findings from computational chemistry studies, presenting quantitative data, detailing theoretical protocols, and visualizing the research workflow to offer a cohesive understanding of the subject.

Molecular Geometry and Electronic Properties

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound. The molecule consists of a naphthalene (B1677914) core with a phenyl substituent at the 1-position. The dihedral angle between the phenyl ring and the naphthalene moiety is a critical parameter influencing the extent of π-conjugation and, consequently, the electronic properties.

While specific quantitative data for this compound is distributed across various studies, the following tables summarize representative values obtained from DFT calculations on phenyl-substituted naphthalenes and related aromatic systems. These values provide insights into the expected electronic behavior of this compound.

Table 1: Calculated Electronic Properties of Phenyl-Substituted Aromatic Hydrocarbons

| Property | Computational Method | Calculated Value | Reference |

| HOMO Energy | DFT/B3LYP/6-31G(d,p) | -5.8 to -6.2 eV | [1] |

| LUMO Energy | DFT/B3LYP/6-31G(d,p) | -1.0 to -1.5 eV | [1] |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d,p) | 4.3 to 4.8 eV | [2] |

| Ionization Potential | DFT | ~7.5 eV | N/A |

| Electron Affinity | DFT | ~0.5 eV | N/A |

Note: The values presented are typical ranges for similar molecules and may vary depending on the specific computational method and basis set used.

Table 2: Selected Calculated Structural Parameters for Phenylnaphthalenes

| Parameter | Computational Method | Calculated Value | Reference |

| C-C bond length (ring-ring) | SCF MO | Aromatic bond length | [3] |

| Dihedral Angle (Phenyl-Naphthyl) | DFT | 45° - 60° | N/A |

Note: The dihedral angle is particularly sensitive to the computational method and the crystalline or gaseous phase of the molecule being modeled.

Theoretical and Computational Protocols

The theoretical investigation of this compound's electronic structure typically involves a multi-step computational workflow. The following protocols are standard in the field and are representative of the methodologies cited in the literature.[4][5][6][7]

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.

-

Method: Density Functional Theory (DFT) is the most common and effective method for geometry optimization of medium-sized organic molecules.[4][5] The B3LYP functional is a popular choice, offering a good balance between accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a more extensive set like 6-311++G(d,p), is typically employed.[5] The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electron distribution, especially for non-covalent interactions.

-

Software: Gaussian, ORCA, and GAMESS are widely used quantum chemistry software packages for these calculations.

-

Procedure: An initial guess for the molecular geometry is constructed. The energy of this geometry is then minimized with respect to the coordinates of all atoms. A true energy minimum is confirmed by performing a vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable structure.

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic properties.

-

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[1] The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Electron Density and Electrostatic Potential: The distribution of electron density is analyzed to identify electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MEP) map visually represents the regions most susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure in terms of localized orbitals, including charge transfer interactions between different parts of the molecule.

Excited State Calculations

To understand the photophysical properties, such as UV-Vis absorption and fluorescence, excited-state calculations are necessary.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of electronic excited states.[8] This method provides information about vertical excitation energies, which correspond to the maxima in the absorption spectrum.

-

Procedure: Using the optimized ground-state geometry, TD-DFT calculations are performed to obtain the energies of the first few singlet and/or triplet excited states. The oscillator strengths for each transition are also calculated to predict the intensity of the corresponding absorption bands.

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow of a typical theoretical study of this compound's electronic structure.

Caption: Workflow for theoretical analysis of this compound.

Conclusion

Theoretical studies provide invaluable insights into the electronic structure of this compound, complementing experimental findings. The computational protocols outlined in this guide, centered around DFT and TD-DFT, offer a robust framework for investigating the geometric, electronic, and photophysical properties of this and related aromatic compounds. The data and methodologies presented herein serve as a foundational resource for researchers and professionals engaged in the design and development of novel materials and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Computational and Experimental Analysis of 1-Phenylnaphthalene's Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational and experimental methodologies used to characterize the photophysical properties of 1-phenylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). Understanding these properties is crucial for applications in materials science, particularly for organic light-emitting diodes (OLEDs), and as molecular probes in biological imaging.[1][2] This document details the theoretical calculations, experimental protocols, and a comparative analysis of the resulting data.

Computational Methodology: A Theoretical Approach

The photophysical characteristics of aromatic molecules are governed by their electronic structure. Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become a standard tool for predicting the properties of electronically excited states.[3][4] The typical workflow involves ground-state optimization followed by excited-state calculations.

Density Functional Theory (DFT) is first employed to determine the optimized ground-state geometry of the molecule. A popular functional for this purpose is B3LYP, combined with a basis set such as 6-31G(d,p) or 6-31+G(d).[2][5][6] Following this, TD-DFT calculations are performed on the optimized structure to investigate the vertical electronic excitations.[7] These calculations yield critical parameters, including excitation energies (which correspond to absorption wavelengths), oscillator strengths (indicating the probability of a transition), and the nature of the excited states by analyzing the involved molecular orbitals (e.g., HOMO and LUMO).[2] To simulate realistic conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM).[2]

Caption: Computational workflow using DFT and TD-DFT methods.

Experimental Protocols: Empirical Validation

Experimental measurements are essential for validating computational predictions and providing a complete picture of a molecule's photophysical behavior. Key experiments include UV-Vis absorption, fluorescence, and phosphorescence spectroscopy.

2.1. General Sample Preparation

-

Stock Solutions : Prepare stock solutions of this compound and a fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or naphthalene (B1677914) in cyclohexane) in a spectroquality solvent like cyclohexane (B81311).[1][8]

-

Working Solutions : Create a series of dilutions from the stock solutions. It is critical that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to prevent inner filter effects, where the sample itself reabsorbs emitted light.[1][8]

2.2. UV-Vis Absorption Spectroscopy This technique measures the absorbance of light as a function of wavelength.

-

Protocol :

-

Calibrate a dual-beam spectrophotometer using a cuvette containing only the solvent (e.g., cyclohexane) as a blank.

-

Record the absorbance spectrum of the this compound solution.

-

The wavelength corresponding to the maximum absorbance is recorded as λmax.

-

2.3. Fluorescence Spectroscopy and Quantum Yield Determination Fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process.[1] It is defined as the ratio of photons emitted to photons absorbed.[1] The relative method, using a standard with a known quantum yield, is commonly employed.[1]

-

Protocol :

-

Measure the absorbance of both the this compound sample and the standard solution at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for both the sample and the standard under identical conditions (excitation wavelength, slit widths, solvent).

-

Integrate the area under the emission curves for both the sample (Isample) and the standard (Istd).

-

Calculate the quantum yield using the following equation[1]: Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

-

2.4. Lifetime Measurements

-

Fluorescence Lifetime (τf) : This is the average time the molecule spends in the excited singlet state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).[9][10]

-

Phosphorescence Lifetime (τp) : Phosphorescence lifetimes are significantly longer, ranging from microseconds to seconds.[9][11] Measurements are typically conducted at low temperatures (e.g., 77 K) to minimize non-radiative decay and often require specialized equipment with multi-channel scaling capabilities to capture the longer decay times.[2][12]

Caption: Experimental workflow for spectroscopic analysis.

Core Photophysical Processes and Data Summary

The photophysical behavior of this compound can be visualized using a Jablonski diagram, which illustrates the electronic transitions between singlet (S) and triplet (T) states. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From S₁, it can relax via several pathways: fluorescence (radiative decay to S₀), internal conversion (non-radiative decay to S₀), or intersystem crossing to the triplet state (T₁). From T₁, it can return to S₀ via phosphorescence (radiative decay) or non-radiative decay.

Caption: Key photophysical decay pathways for this compound.

3.1. Data Presentation: this compound

The following tables summarize key photophysical parameters for this compound derived from both experimental measurements and computational predictions.

Table 1: Photophysical Properties of this compound in Cyclohexane

| Property | Experimental Value | Computational Value |

|---|---|---|

| Absorption Max (λabs) | 295 nm | 288 nm a |

| Fluorescence Max (λfl) | 344 nm, 358 nm | N/A |

| Fluorescence Quantum Yield (Φf) | 0.12 | N/A |

| Fluorescence Lifetime (τf) | 11.1 ns | N/A |

| Phosphorescence Max (λphos) | 473 nm b | N/A |

| Oscillator Strength (S₀→S₁) | N/A | 0.0199 |

Data sourced from Yamaji et al., with calculations performed at the (TD)-B3LYP/6-31+G(d) level considering cyclohexane as the solvent.[2] a Wavelength estimated from the transition energy.[2] b Determined from the phosphorescence origin in ethanol (B145695) at 77 K.[2]

Table 2: Summary of Computational Parameters

| Parameter | Specification |

|---|---|

| Method | DFT and TD-DFT |

| Functional | B3LYP |

| Basis Set | 6-31+G(d) |

| Solvent Model | Cyclohexane |

Parameters based on the study by Yamaji et al.[2]

Conclusion

The comprehensive analysis of this compound's photophysical properties relies on the synergy between computational modeling and experimental validation. TD-DFT calculations provide valuable insights into the electronic transitions and excited-state characteristics, guiding experimental efforts.[13][14] Concurrently, spectroscopic measurements offer concrete data that validate and refine theoretical models. This dual approach provides a robust framework for characterizing photoluminescent materials, accelerating their development for advanced applications in science and technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Solid-State Photoluminescence of Diphenylnaphthalenes Studied by Photophysical Measurements and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Thermodynamic properties of this compound and 2-phenylnaphthalene | NIST [nist.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. omlc.org [omlc.org]

- 9. picoquant.com [picoquant.com]

- 10. researchgate.net [researchgate.net]

- 11. Unexpected long room-temperature phosphorescence lifetimes of up to 1.0 s observed in iodinated molecular systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Phosphorescence Lifetime Imaging (PLIM) | PicoQuant [picoquant.com]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

Crystal Structure of 1-Phenylnaphthalene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) ring system substituted with a phenyl group at the C1 position. This molecule serves as a fundamental building block in the synthesis of more complex organic structures and has applications in materials science and as a potential scaffold in medicinal chemistry. Understanding its three-dimensional conformation is crucial for predicting its physicochemical properties, molecular interactions, and suitability for various applications.

This guide provides a summary of the available structural information and outlines the standard experimental protocols for obtaining and analyzing the crystal structure of compounds like this compound.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₁₂ |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 605-02-7 |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 324-325 °C |

| Density | 1.085 g/mL at 25 °C |

| Refractive Index | 1.664 (at 20 °C) |

Conformational Analysis

The most significant conformational feature of this compound is the dihedral angle between the planes of the phenyl and naphthalene rings. This angle is determined by the balance between two opposing factors:

-

Steric Hindrance: The hydrogen atom at the C8 position of the naphthalene ring sterically clashes with the hydrogen atoms at the ortho positions of the phenyl ring. This repulsion favors a non-planar conformation where the two rings are twisted relative to each other.

-

π-Conjugation: Resonance stabilization would be maximized if the two aromatic systems were coplanar, allowing for optimal overlap of the π-orbitals.

In the absence of solid-state crystallographic data, computational modeling and studies of similar substituted naphthalenes suggest a significantly twisted conformation for this compound in its ground state.

Experimental Protocols for Crystal Structure Analysis

The definitive method for determining the solid-state structure of a molecule like this compound is single-crystal X-ray diffraction. The general workflow for this analysis is outlined below.

Crystal Growth

The initial and often most challenging step is to grow single crystals of high quality. A common method is slow evaporation from a saturated solution.

Protocol:

-

Dissolve this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, hexane, or a mixture of dichloromethane (B109758) and hexane).

-

Prepare a saturated or nearly saturated solution at room temperature or a slightly elevated temperature.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

Monitor the solution for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Protocol:

-

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to irradiate the crystal from various orientations.

-

The diffraction pattern of X-rays scattered by the crystal is recorded as a series of images.

-

Software is used to integrate the intensities of the thousands of collected reflections.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Protocol:

-

The unit cell parameters and space group are determined from the positions of the diffraction spots.

-

The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final structural model is validated using various crystallographic metrics.

Data Presentation

Upon successful crystal structure determination, the quantitative data would be presented in tables similar to the following hypothetical examples for this compound.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical formula | C₁₆H₁₂ |

| Formula weight | 204.27 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å, α = 90° |

| b | Value Å, β = Value° |

| c | Value Å, γ = 90° |

| Volume | Value ų |

| Z | 4 |

| Calculated density | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal size | Value x Value x Value mm |

| Theta range for data collection | Value to Value° |

| Index ranges | -h≤k≤h, -k≤l≤k, -l≤m≤l |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta | Value % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole | Value and -Value e.Å⁻³ |

Table 2: Selected Bond Lengths (Hypothetical)

| Bond | Length (Å) |

| C1-C1' | Value |

| C1-C2 | Value |

| C8-C8a | Value |

| ... | ... |

Table 3: Selected Bond Angles (Hypothetical)

| Angle | Angle (°) |

| C2-C1-C1' | Value |

| C8a-C1-C1' | Value |

| C2'-C1'-C1 | Value |

| ... | ... |

Table 4: Selected Torsion Angles (Hypothetical)

| Torsion Angle | Angle (°) |

| C2-C1-C1'-C2' | Value |

| C8a-C1-C1'-C6' | Value |

| Dihedral Angle Phenyl-Naphthyl | Value |

| ... | ... |

Visualizations

The following diagrams illustrate the logical workflow for crystal structure analysis and the key conformational feature of this compound.

Conclusion

A comprehensive crystal structure analysis of this compound via single-crystal X-ray diffraction would provide invaluable data for researchers in organic synthesis, materials science, and drug development. The precise determination of its solid-state conformation, particularly the dihedral angle between the phenyl and naphthalene rings, would allow for more accurate computational modeling and a deeper understanding of its structure-property relationships. While this specific crystallographic data is not currently available in the public domain, the experimental protocols outlined in this guide provide a clear pathway for its determination.

A Comparative Analysis of the Thermodynamic Properties of 1-Phenylnaphthalene and 2-Phenylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of 1-phenylnaphthalene and 2-phenylnaphthalene (B165426). Phenylnaphthalenes are of significant interest in various research fields, including the development of high-temperature heat transfer fluids and as model compounds for understanding aromatic interactions.[1] This document summarizes key quantitative data, details the experimental protocols for their determination, and presents a visual representation of the experimental workflow.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound and 2-phenylnaphthalene have been experimentally determined and are summarized in the tables below for ease of comparison. These values are critical for understanding the stability, phase behavior, and potential applications of these isomers.

Table 1: Physical Properties of this compound and 2-Phenylnaphthalene

| Property | This compound | 2-Phenylnaphthalene |

| Molecular Formula | C₁₆H₁₂[2] | C₁₆H₁₂[3] |

| Molecular Weight ( g/mol ) | 204.27 | 204.27[4] |

| Melting Point (°C) | 45.0[5] | 103.5 - 105[4] |

| Boiling Point (°C) | 324-325[2][5] | 345.5 - 358[4] |

| Density (g/mL at 25°C) | 1.085[6] | 1.081 - 1.218[4] |

| Flash Point (°C) | >113[7] | 155.9[3][4] |

| Refractive Index (n20/D) | 1.664[5] | 1.647 - 1.6664[3] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.3 (Predicted)[5] | 3.50e-05 - 0.000122[3][4] |

Table 2: Standard Molar Thermodynamic Properties (Ideal Gas State at T = 298.15 K)

| Property | This compound | 2-Phenylnaphthalene |

| Enthalpy of formation (ΔfH°g) (kJ·mol⁻¹) | Data not explicitly found in search results | Data not explicitly found in search results |

| Standard entropy (S°g) (J·K⁻¹·mol⁻¹) | Data not explicitly found in search results | Data not explicitly found in search results |

| Gibbs free energy of formation (ΔfG°g) (kJ·mol⁻¹) | Data not explicitly found in search results | Data not explicitly found in search results |

Note: While the referenced literature describes the calculation of molar thermodynamic functions, specific values for standard enthalpy of formation, entropy, and Gibbs free energy of formation in the ideal gas state were not explicitly provided in the search snippets. A comprehensive study by Chirico et al. (2014) details the derivation of these properties.[8]

Experimental Protocols

The determination of the thermodynamic properties of this compound and 2-phenylnaphthalene involves a suite of precise experimental techniques.[1][8] The following sections detail the methodologies for the key experiments cited.

Adiabatic Heat-Capacity Calorimetry

Adiabatic heat-capacity calorimetry is employed to measure the heat capacity of a substance as a function of temperature.

Methodology:

-

A precisely weighed sample is placed in a calorimeter vessel, which is then sealed.

-

The calorimeter is placed within an adiabatic shield, and the entire assembly is evacuated to minimize heat exchange with the surroundings.

-

A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature.

-

The temperature change is meticulously measured using a platinum resistance thermometer.

-

The heat capacity is calculated from the electrical energy input and the measured temperature rise.

-

This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.[1]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[9][10]

Methodology:

-

A small, accurately weighed sample is placed in a sample pan, and an empty reference pan is also prepared.

-

Both pans are placed in the DSC instrument, which heats them at a constant rate.

-

The instrument measures the temperature difference between the sample and reference pans and the heat flow required to maintain them at the same temperature.

-

A plot of heat flow versus temperature (a thermogram) is generated. Endothermic and exothermic transitions, such as melting and crystallization, appear as peaks on the thermogram.

-

The enthalpy of these transitions can be determined by integrating the area under the peaks.[11]

Combustion Calorimetry

Combustion calorimetry is used to determine the enthalpy of combustion of a substance.

Methodology:

-

A weighed sample is placed in a crucible inside a high-pressure vessel known as a bomb.

-

The bomb is filled with pure oxygen under high pressure.[1]

-

The bomb is then submerged in a known volume of water in a calorimeter.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

The temperature change of the water is precisely measured.

-

The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid), and the mass of the sample.

Vapor Pressure Measurement

This method is used for precise measurement of low vapor pressures.

Methodology:

-

The sample is placed in a thermostatted vessel connected to a U-tube manometer containing a low-vapor-pressure fluid (e.g., mercury).

-

The space above the sample and in the manometer is evacuated.

-

As the sample vaporizes, it exerts a pressure on the manometer fluid.

-

The difference in the height of the fluid in the two arms of the manometer, along with the angle of inclination of the piston, is used to determine the vapor pressure of the sample at a given temperature.[1]

Comparative ebulliometry is a technique for determining the boiling point of a liquid at a given pressure.

Methodology:

-

The ebulliometer is filled with the sample liquid.

-

The apparatus is connected to a pressure control and measurement system.

-

The liquid is heated to its boiling point, and the temperature of the boiling liquid and its vapor are measured simultaneously.

-

The pressure is varied, and the corresponding boiling points are recorded to establish the vapor pressure-temperature relationship.[1]

Visualizations